molecular formula C23H21ClN4O4 B4343483 (4-chloro-1-ethyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(4-chloro-1-ethyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B4343483
M. Wt: 452.9 g/mol
InChI Key: KQXCQRZJIHOAHK-UHFFFAOYSA-N
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Description

The compound “(4-chloro-1-ethyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone” is a complex organic molecule that features multiple functional groups, including a chloro-substituted pyrazole, a benzodioxin ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and ring systems. A possible synthetic route could include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro and ethyl groups: Chlorination and alkylation reactions can be used to introduce these substituents onto the pyrazole ring.

    Synthesis of the benzodioxin ring: This can be formed through the cyclization of a catechol derivative with an appropriate dihalide.

    Coupling of the pyrazole and benzodioxin rings: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to link the two ring systems.

    Final assembly: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation or similar reaction, followed by any necessary functional group transformations to yield the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, or the pyrazole ring can be hydrogenated under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution of the chloro group could result in various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the pyrazole and benzodioxin rings suggests that it could interact with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The hydroxyphenyl group is a common motif in many bioactive molecules, and the compound’s overall structure may lend itself to activity against specific diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole ring is known to bind to various protein targets, while the benzodioxin ring could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-1-ethyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Similar structure but with a methoxy group instead of a hydroxy group.

    (4-chloro-1-methyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring systems. The presence of both a chloro-substituted pyrazole and a benzodioxin ring, along with a hydroxyphenyl group, makes it distinct from other similar compounds. This unique structure may confer specific properties, such as enhanced biological activity or unique chemical reactivity.

Properties

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-2-27-13-16(24)22(26-27)23(30)28-18(15-5-3-4-6-19(15)29)12-17(25-28)14-7-8-20-21(11-14)32-10-9-31-20/h3-8,11,13,18,29H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCQRZJIHOAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chloro-1-ethyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-chloro-1-ethyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
(4-chloro-1-ethyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
(4-chloro-1-ethyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 5
(4-chloro-1-ethyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 6
(4-chloro-1-ethyl-1H-pyrazol-3-yl)[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

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